Cas no 2262395-43-5 (5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide)

5-ブロモ-N-(シアノメチル)-N-シクロペンチル-6-オキソ-1H-ピリジン-3-カルボキサミドは、高度に特異的な有機化合物であり、医薬品中間体や生物活性分子の合成において重要な役割を果たします。この化合物は、ピリジン骨格にブロモ基とカルボキサミド基を有し、分子設計の柔軟性を提供します。シアノメチル基とシクロペンチル基の導入により、脂溶性や細胞膜透過性が最適化されており、創薬研究において有用な特性を示します。特に、酵素阻害剤や受容体リガンドとしての応用が期待され、その安定性と反応性のバランスの良さから、精密有機合成における中間体としての利用価値が高いです。

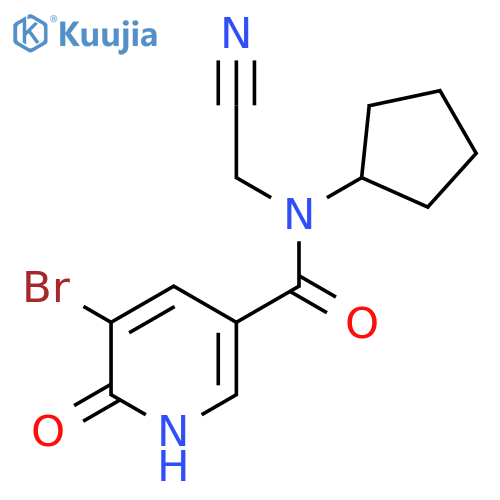

2262395-43-5 structure

商品名:5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- Z1266580700

- 5-bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- EN300-6538391

- AKOS037436162

- 5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide

- 2262395-43-5

-

- インチ: 1S/C13H14BrN3O2/c14-11-7-9(8-16-12(11)18)13(19)17(6-5-15)10-3-1-2-4-10/h7-8,10H,1-4,6H2,(H,16,18)

- InChIKey: KTHDPTCNASYSNP-UHFFFAOYSA-N

- ほほえんだ: BrC1C(NC=C(C=1)C(N(CC#N)C1CCCC1)=O)=O

計算された属性

- せいみつぶんしりょう: 323.02694g/mol

- どういたいしつりょう: 323.02694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 509

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 73.2Ų

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6538391-0.05g |

5-bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1,6-dihydropyridine-3-carboxamide |

2262395-43-5 | 95.0% | 0.05g |

$212.0 | 2025-03-13 |

5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2262395-43-5 (5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide) 関連製品

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量